molecular formula C11H16N2O5S2 B8301280 3-Amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid

3-Amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid

Cat. No. B8301280
M. Wt: 320.4 g/mol
InChI Key: JOWJKTMQSJEMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid is a useful research compound. Its molecular formula is C11H16N2O5S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid

Molecular Formula

C11H16N2O5S2

Molecular Weight

320.4 g/mol

IUPAC Name

3-amino-4-butylsulfinyl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C11H16N2O5S2/c1-2-3-4-19(16)10-8(12)5-7(11(14)15)6-9(10)20(13,17)18/h5-6H,2-4,12H2,1H3,(H,14,15)(H2,13,17,18)

InChI Key

JOWJKTMQSJEMTK-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)C1=C(C=C(C=C1S(=O)(=O)N)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium dithionite (7.3 g) in water (50 ml) conc. aqueous ammonia (25 ml) was added, after which 4-n-butylsulphinyl-3-nitro-5-sulphamyl-benzoic acid (4 g) was added in portions at 25°C, while stirring. The reaction mixture was heated on a steam bath for 30 minutes. Then 4N hydrochloric acid was added until a pH of 1, while the heating was continued. After the evolution of sulphur dioxide had ceased, the reaction mixture was adjusted to a pH of 2.5 by addition of 2N sodium hydroxide, and cooled. The precipitated 3-amino-4-n-butylsulphinyl-5-sulphamyl-benzoic acid was collected by suction, recrystallized from aqueous ethanol, and dried in vacuo at 115°C. The acid was obtained with a melting point of 237°C (decomp.).
Quantity
7.3 g
Type
reactant
Reaction Step One
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50 mL
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4 g
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